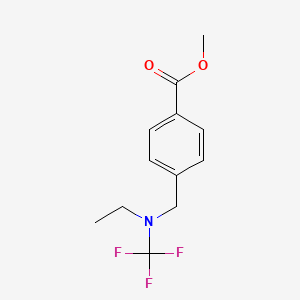
Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- is a complex organic compound that contains a total of 45 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields.
準備方法
The synthesis of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential anticancer properties, particularly in the treatment of certain types of leukemia . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
作用機序
The mechanism of action of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and cell division .
類似化合物との比較
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- can be compared with other similar compounds, such as 4’-(3-Methyl-9-acridinylamino)methanesulfonanilide and Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)-3’-methoxy- . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- lies in its specific interaction with DNA and its potential as an anticancer agent .
特性
CAS番号 |
58658-24-5 |
|---|---|
分子式 |
C20H18N4O2S |
分子量 |
378.4 g/mol |
IUPAC名 |
N-[4-[(2-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-11-6-13(21)12-17(19)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChIキー |
MCMMOFGKORHSCY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




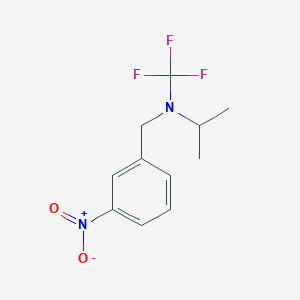
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)
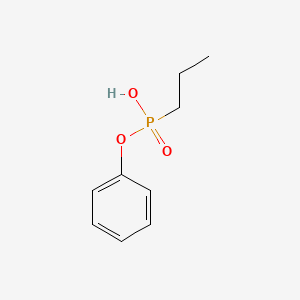
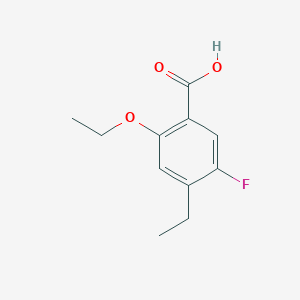

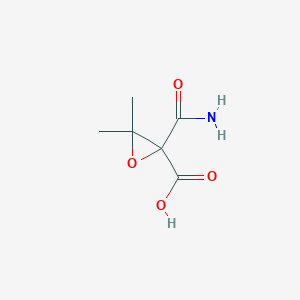


![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)
![Dibenzo[b,d]furan-1,2,8,9-tetramine](/img/structure/B13959960.png)
